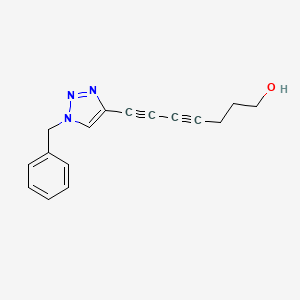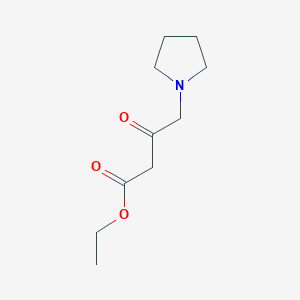
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is a chemical compound with a unique structure that includes an azide group and a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one typically involves the introduction of the azide group into a pre-formed cyclohexanone derivative. One common method is the nucleophilic substitution reaction where an appropriate leaving group (such as a halide) on the cyclohexanone is replaced by an azide ion. This reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like triphenylphosphine (PPh3) can be used in Staudinger reactions to convert azides to amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is unique due to the presence of both an azide group and a ketone group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
919117-14-9 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(5R)-2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Clave InChI |
FJNNQWBMWPZHJQ-GVHYBUMESA-N |
SMILES isomérico |
C[C@@H]1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
SMILES canónico |
CC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
acetyl}serine](/img/structure/B12638410.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)


![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)



